Sodium glycididazole
Overview
Description
Sodium glycididazole is a nitroimidazole compound known for its radiation-enhancing properties. It has been extensively studied for its ability to increase the sensitivity of tumor cells to radiation therapy, making it a valuable agent in the treatment of various cancers, including nasopharyngeal carcinoma and esophageal carcinoma .
Mechanism of Action
Target of Action
The primary targets of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate are pathogenic protozoan parasites . This compound is derived from metronidazole, a well-known antimicrobial agent .
Mode of Action
The compound interacts with its targets by disrupting their biochemical processes. The nitro group in the imidazole ring of the compound is reduced by intracellular enzymes of the target organisms. This reduction process generates reactive species that can damage the DNA and other critical biomolecules of the parasites, leading to their death .
Biochemical Pathways
The compound affects the DNA synthesis pathway in the target organisms. The reactive species generated from the reduction of the nitro group can cause strand breaks in the DNA, inhibiting its replication and transcription . This disruption of the DNA synthesis pathway leads to the death of the target organisms.
Pharmacokinetics
Based on its structural similarity to metronidazole, it can be inferred that the compound is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the death of the target organisms. By disrupting their DNA synthesis pathway, the compound prevents the replication and growth of the target organisms, leading to their death .
Action Environment
The action of Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as the ionization state of the compound can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the compound’s metabolism and excretion, potentially altering its efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Sodium glycididazole are largely derived from its imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known to interact with various enzymes, proteins, and other biomolecules, contributing to its broad range of chemical and biological properties .
Cellular Effects
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium glycididazole involves the dissolution of mannitol and sodium bicarbonate in injection water at a temperature of 30-40°C. The this compound raw material is then slowly added to this solution while stirring to ensure complete dissolution. The mixture is then supplemented with additional injection water, uniformly mixed, and subjected to freeze-drying under rapid cooling conditions (10-20°C) to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The process is designed to be simple, stable, and suitable for large-scale production. The key steps include dissolving the components, mixing, filtering, filling, freeze-drying, and capping. This method ensures the stability of the compound and reduces the degradation and impurities in the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium glycididazole primarily undergoes reactions that enhance its radiosensitizing effects. These include:
Oxidation: The compound can undergo oxidation reactions that increase its efficacy as a radiosensitizer.
Common Reagents and Conditions: Common reagents used in these reactions include various oxidizing and reducing agents, depending on the desired outcome. The conditions typically involve controlled temperatures and specific pH levels to ensure optimal reaction efficiency .
Major Products Formed: The major products formed from these reactions are typically intermediates that enhance the radiosensitizing properties of this compound. These intermediates can further interact with cellular components to increase DNA damage and promote apoptosis in tumor cells .
Scientific Research Applications
Sodium glycididazole has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the effects of nitroimidazole derivatives on radiation sensitivity.
Biology: Research focuses on its interactions with cellular components and its ability to enhance DNA damage and apoptosis in cancer cells
Medicine: this compound is used in clinical trials to improve the efficacy of radiation therapy in treating various cancers, including nasopharyngeal carcinoma, esophageal carcinoma, and laryngeal cancer
Industry: The compound is produced on an industrial scale for use in medical treatments and research.
Comparison with Similar Compounds
- Doranidazole
- Metronidazole
Properties
IUPAC Name |
sodium;2-[bis[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]-2-oxoethyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYUJENICVGSJH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N7NaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432742 | |
Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173357-17-0 | |
Record name | Sodium glycididazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173357170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM GLYCIDIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YV419FIJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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